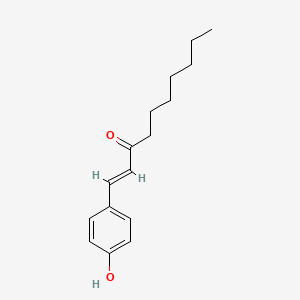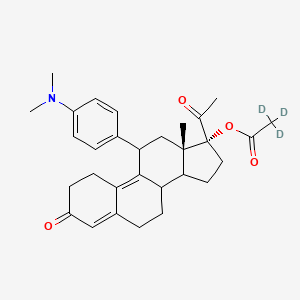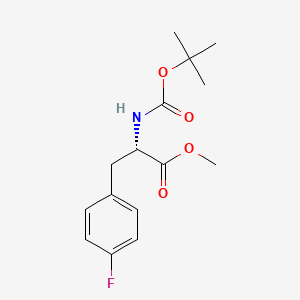
1-Bromo-2,5,8,11,14-heptadecapentayne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,5,8,11,14-heptadecapentayne is a chemical compound with the molecular formula C17H15Br. It is characterized by the presence of a bromine atom attached to a heptadecapentayne chain, which includes multiple triple bonds. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2,5,8,11,14-heptadecapentayne can be synthesized through a multi-step process involving the bromination of heptadecapentayne precursors. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反应分析
Types of Reactions
1-Bromo-2,5,8,11,14-heptadecapentayne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The triple bonds in the heptadecapentayne chain can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include partially or fully hydrogenated hydrocarbons.
科学研究应用
1-Bromo-2,5,8,11,14-heptadecapentayne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-Bromo-2,5,8,11,14-heptadecapentayne involves its ability to participate in various chemical reactions due to the presence of the bromine atom and multiple triple bonds. The bromine atom acts as a leaving group in substitution reactions, while the triple bonds provide sites for coupling and reduction reactions. The compound’s reactivity is influenced by the electronic properties of the heptadecapentayne chain and the bromine atom.
相似化合物的比较
Similar Compounds
1-Bromoheptadeca-2,5,8,11-tetrayne: Similar structure but with one less triple bond.
1-Bromoheptadeca-2,5,8,11,14-hexayne: Similar structure but with one more triple bond.
1-Chloroheptadeca-2,5,8,11,14-pentayne: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-2,5,8,11,14-heptadecapentayne is unique due to its specific arrangement of triple bonds and the presence of a bromine atom. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
属性
IUPAC Name |
1-bromoheptadeca-2,5,8,11,14-pentayne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,5,8,11,14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFPYHDYCGDQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











